Receptor Binding Affinity: (D-Phe12)-Bombesin vs. Bombesin and [D-Phe12,Leu14]-Bombesin
The D-Phe12 modification results in a 10,000-fold reduction in receptor binding affinity compared to the endogenous agonist bombesin, a critical trade-off for achieving antagonism. Specifically, [D-Phe12]-Bombesin exhibits a Ki of 4.7 μM for the bombesin receptor . In contrast, the dual-substituted analog [D-Phe12,Leu14]-Bombesin demonstrates higher affinity with an IC50 of 2 μM in rat brain binding assays . This 2.35-fold difference in binding potency directly influences experimental design, as the single D-Phe12 substitution offers a distinct affinity window that may be preferable for certain competitive binding studies where the higher potency of the Leu14 variant could confound interpretation.
| Evidence Dimension | Receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 4.7 μM |
| Comparator Or Baseline | Bombesin (agonist): 10,000-fold higher affinity (exact Ki not quantified in same units); [D-Phe12,Leu14]-Bombesin: IC50 = 2 μM |
| Quantified Difference | 10,000-fold lower affinity vs. bombesin; 2.35-fold lower affinity vs. [D-Phe12,Leu14]-Bombesin |
| Conditions | Radioligand binding assays using guinea pig pancreatic acini or rat brain membranes |
Why This Matters
Procurement decisions should be guided by the required affinity window; the single D-Phe12 substitution provides a moderate-affinity antagonist suitable for studies where partial receptor occupancy or a weaker competitive inhibitor is desired.
